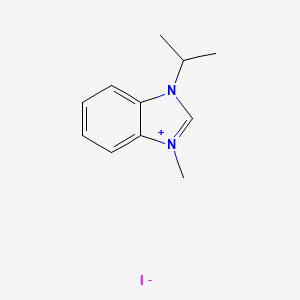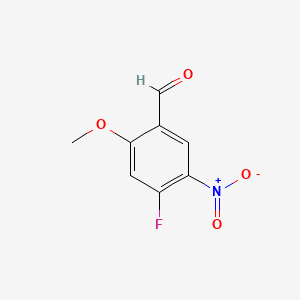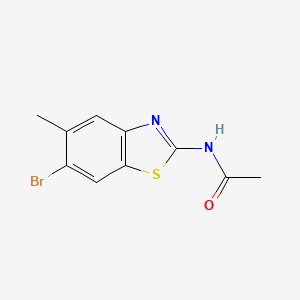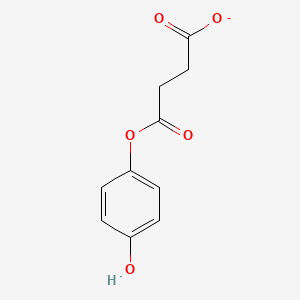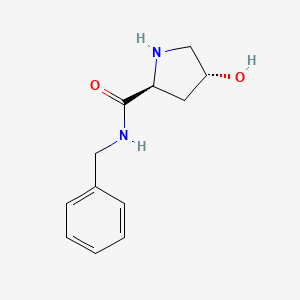
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide typically involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of similar pyrrolidine derivatives often involves the use of trans-4-hydroxy-L-proline as a starting material. Key steps in the synthesis may include tethered aminohydroxylation to introduce the amino alcohol functionality and double reduction of cyclic sulfonamide precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar stereoselective reactions and chiral starting materials. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings to ensure the enantiomeric purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in stabilizing protein structures and enhancing protein folding pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may stabilize protein structures by enforcing the natural puckering conformation of proline residues . This stabilization can enhance the overall stability and activity of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A chiral pyrrolidine derivative used in medicinal chemistry.
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: A terpene used in the fragrance and flavor industry.
(2S,4R)-4-ethylproline: A nonproteogenic amino acid used in the synthesis of antibiotics.
Uniqueness
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which make it a valuable building block in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
(2S,4R)-N-benzyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-10-6-11(13-8-10)12(16)14-7-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1 |
InChI-Schlüssel |
DDUJJUNVYRBWIG-MNOVXSKESA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)NCC2=CC=CC=C2)O |
Kanonische SMILES |
C1C(CNC1C(=O)NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


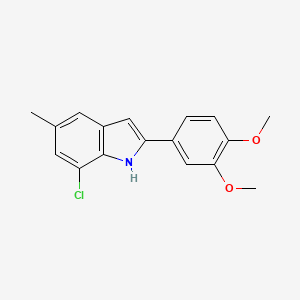

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
